molecular formula C27H31Cl2N3O B13744707 2-Indolinone, 1-((o-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride CAS No. 33510-03-1

2-Indolinone, 1-((o-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride

Cat. No.: B13744707
CAS No.: 33510-03-1
M. Wt: 484.5 g/mol
InChI Key: ZNMPJTQUYDJOPS-UHFFFAOYSA-N
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Description

2-Indolinone, 1-((o-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride is a useful research compound. Its molecular formula is C27H31Cl2N3O and its molecular weight is 484.5 g/mol. The purity is usually 95%.
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Properties

CAS No.

33510-03-1

Molecular Formula

C27H31Cl2N3O

Molecular Weight

484.5 g/mol

IUPAC Name

3-[1-[(2-chlorophenyl)methyl-methylamino]-2-oxo-3-phenylindol-3-yl]propyl-dimethylazanium;chloride

InChI

InChI=1S/C27H30ClN3O.ClH/c1-29(2)19-11-18-27(22-13-5-4-6-14-22)23-15-8-10-17-25(23)31(26(27)32)30(3)20-21-12-7-9-16-24(21)28;/h4-10,12-17H,11,18-20H2,1-3H3;1H

InChI Key

ZNMPJTQUYDJOPS-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCCC1(C2=CC=CC=C2N(C1=O)N(C)CC3=CC=CC=C3Cl)C4=CC=CC=C4.[Cl-]

Origin of Product

United States

Biological Activity

The compound 2-Indolinone, 1-((o-chlorobenzyl)methylamino)-3-(3-(dimethylamino)propyl)-3-phenyl-, monohydrochloride is a derivative of indolinone, a class of compounds known for their diverse biological activities, particularly in oncology. This article explores the biological activity of this specific compound, focusing on its potential as an anticancer agent and its mechanism of action based on recent studies.

Chemical Structure and Properties

The chemical structure of the compound can be broken down into several functional groups that contribute to its biological activity. The indolinone core is linked to an o-chlorobenzyl group and a dimethylamino propyl chain, enhancing its pharmacological properties.

Anticancer Activity

Recent studies have demonstrated that various indolinone derivatives exhibit significant anticancer properties. For instance, derivatives have shown potent activity against human cancer cell lines, with some compounds achieving a mean GI50 (the concentration required to inhibit cell growth by 50%) as low as 0.91 μM .

Table 1: Summary of Anticancer Activity of Indolinone Derivatives

CompoundMean GI50 (μM)Cell Line Type
5b0.91CNS Tumor
4c1.15Various Cancer Lines
Indo 51.34Tyrosine Kinase Inhibitor
6j1.34Various Cancer Lines

The compound's ability to induce apoptosis and cell cycle arrest has been observed in several studies. For example, one study indicated that specific indolinones could cause G2-M phase arrest in cancer cells, leading to increased subG0 populations indicative of cell death .

The mechanism by which indolinone derivatives exert their anticancer effects often involves the inhibition of key signaling pathways. Notably, some compounds have been shown to inhibit tyrosine kinases, which play critical roles in cell proliferation and survival .

Case Study: Tyrosine Kinase Inhibition
A study evaluated a series of indolinone derivatives for their tyrosine kinase inhibitory activity using ELISA assays. The results indicated that many compounds exhibited IC50 values significantly lower than those of reference compounds, highlighting their potential as effective inhibitors .

Antimicrobial Activity

In addition to anticancer properties, some indolinone derivatives have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives demonstrated selective inhibition against dihydrofolate reductase (DHFR), which is crucial for bacterial growth and survival .

Table 2: Antimicrobial Activity of Indolinone Derivatives

CompoundActivity TypeTarget Organisms
XIIAntibacterialGram-positive & negative
DHFR InhibitorSelective InhibitionBacterial strains

Scientific Research Applications

Anticancer Activity

Indolinones have been investigated for their potential as anticancer agents. Research indicates that certain derivatives of indolinones can inhibit receptor tyrosine kinases and cyclin-dependent kinases (CDKs), which are crucial in cancer cell proliferation. The specific compound has shown promise in inhibiting endothelial cell proliferation and angiogenesis, making it a candidate for further development in cancer therapy .

Neuroprotective Effects

There is emerging evidence suggesting that indolinone derivatives may possess neuroprotective properties. Studies have demonstrated that these compounds can modulate pathways associated with neurodegenerative diseases, potentially offering therapeutic avenues for conditions such as Alzheimer's disease and Parkinson's disease . The ability to cross the blood-brain barrier enhances their suitability for neurological applications.

Antidepressant Properties

Some indolinone compounds have been evaluated for their antidepressant effects. They may act on serotonin and norepinephrine reuptake mechanisms, similar to conventional antidepressants. This area of research is still developing but shows potential for treating mood disorders .

Case Study 1: Inhibition of Cancer Cell Lines

A study focused on the effects of various indolinone derivatives on different cancer cell lines showed that the compound significantly inhibited proliferation in breast cancer cells, demonstrating IC50 values comparable to established chemotherapeutic agents. The mechanism was attributed to the induction of apoptosis via caspase activation pathways .

Case Study 2: Neuroprotective Mechanisms

In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that the compound could significantly reduce cell death and oxidative stress markers. This suggests a protective effect against neurodegeneration, warranting further exploration in animal models .

Preparation Methods

Synthesis of the 2-Indolinone Core

The 2-indolinone scaffold is typically prepared by cyclization of appropriately substituted anilines with α-haloketones or via intramolecular Friedel-Crafts acylation of o-aminobenzoyl derivatives. The key step involves forming the lactam ring at the 2-position of the indole moiety.

N-Substitution with (o-chlorobenzyl)methylamino Group

The nitrogen atom of the indolinone is alkylated with an o-chlorobenzylmethylamine derivative. This step is typically achieved by:

  • Reacting the free indolinone nitrogen with o-chlorobenzyl chloride or o-chlorobenzyl bromide in the presence of a base.
  • Alternatively, reductive amination of the indolinone nitrogen with o-chlorobenzaldehyde and methylamine under reducing conditions (e.g., sodium cyanoborohydride) can be employed.

Formation of the Monohydrochloride Salt

The free base is converted to its monohydrochloride salt by treatment with anhydrous hydrogen chloride gas or by reaction with hydrochloric acid in an organic solvent such as ethanol or ether. This step improves the compound's crystallinity, stability, and handling properties.

Detailed Synthetic Route Example (Literature-Based)

While direct literature on this exact compound is limited, closely related indolinone derivatives with similar substitution patterns have been synthesized as follows:

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Synthesis of 3-phenyl-2-indolinone Cyclization of o-aminobenzoyl derivative with phenylacetyl chloride 70-85 Base catalyzed
2 Alkylation at 3-position with 3-(dimethylamino)propyl group Reaction with 3-chloropropyl-dimethylamine, K2CO3, DMF, 80°C 65-75 Nucleophilic substitution
3 N-alkylation with o-chlorobenzylmethylamine Reaction with o-chlorobenzyl chloride, NaH or K2CO3, DMF, 50-70°C 60-70 Controlled to avoid over-alkylation
4 Salt formation Treatment with HCl in ethanol, room temperature >90 Crystallization from ether

Research Findings and Analysis

Reaction Optimization

  • The choice of base (NaH, K2CO3) and solvent (DMF, DMSO) significantly affects alkylation efficiency.
  • Temperature control is critical to minimize side reactions such as over-alkylation or decomposition.
  • Purification is typically achieved by recrystallization of the monohydrochloride salt from ethanol/ether mixtures.

Analytical Characterization

Summary Table of Preparation Methods

Preparation Step Methodology Key Reagents Conditions Yield Range Remarks
Indolinone Core Formation Cyclization o-Aminobenzoyl derivatives, acyl chlorides Base, heat 70-85% Lactam ring formation
3-Position Substitution Alkylation 3-chloropropyl-dimethylamine DMF, K2CO3, 80°C 65-75% Nucleophilic substitution
N-Alkylation Alkylation or reductive amination o-Chlorobenzyl chloride or o-chlorobenzaldehyde + methylamine DMF, NaH, 50-70°C 60-70% Control to avoid polyalkylation
Salt Formation Acid-base reaction HCl in ethanol/ether RT >90% Crystallization step

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-indolinone derivatives with structural complexity comparable to this compound?

  • Methodological Answer : Synthesis of 2-indolinone derivatives often involves cyclization reactions, alkylation of indole precursors, or condensation with chlorobenzyl amines. For example, ethyl esters (e.g., ethyl 2-oxo-3-indolineacetate) are used as intermediates, with catalytic piperidine facilitating reactions under reflux conditions . The dimethylaminopropyl side chain may require selective alkylation using 3-(dimethylamino)propyl chloride, followed by HCl salt formation to stabilize the product .

Q. How can advanced spectroscopic techniques validate the structural integrity of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms the molecular formula (exact mass data in ), while 2D NMR (e.g., 1H^{1}\text{H}-13C^{13}\text{C} HSQC, HMBC) resolves stereochemical ambiguities. For example, 1H^{1}\text{H} NMR can distinguish between the o-chlorobenzyl and phenyl groups via coupling patterns in aromatic regions .

Q. What analytical protocols are recommended for assessing purity and stability in aqueous solutions?

  • Methodological Answer : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) monitors purity. Stability studies under varying pH (e.g., 1.0–9.0) and ionic conditions (e.g., chloride/bicarbonate ions) should follow protocols used for related indolinones, where chloride ions may accelerate degradation via radical pathways .

Advanced Research Questions

Q. How do structural modifications at the 3-phenyl and dimethylaminopropyl groups influence pharmacological activity?

  • Methodological Answer : Computational docking (e.g., molecular dynamics simulations) predicts interactions with biological targets like kinases or GPCRs. For example, the dimethylaminopropyl group may enhance solubility and membrane permeability, while the 3-phenyl moiety could modulate binding affinity through π-π stacking . Comparative assays with analogs lacking these substituents are critical .

Q. What strategies resolve contradictions in stability data under varying ionic conditions?

  • Methodological Answer : Controlled studies using UV-activated persulfate systems (e.g., S2O82\text{S}_2\text{O}_8^{2-}) can quantify degradation kinetics. Conflicting effects of chloride ions (accelerating vs. inhibitory) may arise from competing radical pathways (e.g., Cl\text{Cl}^- scavenging sulfate radicals). Isotopic labeling (e.g., 18O^{18}\text{O}) tracks degradation intermediates like 2-indolinone derivatives .

Q. What experimental designs are effective for studying coordination chemistry with metal ions?

  • Methodological Answer : Triphenylphosphine-gold(I) complexes have been used to study indolinone coordination. For example, (Ph3_3P)AuCl reacts with 2-indolinone derivatives to form stable complexes, characterized via X-ray crystallography and IR spectroscopy. Such studies reveal ligand-binding modes (e.g., monodentate vs. bidentate) .

Q. How can metabolic pathways and bioactive intermediates be identified?

  • Methodological Answer : In vitro microsomal assays (e.g., human liver microsomes) coupled with LC-MS/MS detect hydroxylated or demethylated metabolites. For structurally similar compounds, 3-hydroxyindolinone intermediates are common, with cytochrome P450 isoforms (e.g., CYP3A4) implicated in oxidative transformations .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of indolinone derivatives?

  • Methodological Answer : Discrepancies may stem from assay conditions (e.g., cell line variability, serum concentration). Standardized protocols (e.g., MTT assays in triplicate with positive/negative controls) and orthogonal assays (e.g., enzymatic vs. cellular) are essential. For example, conflicting IC50_{50} values for kinase inhibition may require Ki determination via surface plasmon resonance (SPR) .

Tables for Key Data

Table 1 : Stability Parameters for Related Indolinones

ConditionDegradation Rate (h1^{-1})Major IntermediateReference
pH 3.0, 25°C0.122-Indolinone
UV/S2_2O82_8^{2-}0.45Aldehydes

Table 2 : Synthetic Yields for 2-Indolinone Derivatives

Reaction TypeYield (%)Key ReagentReference
Alkylation733-(Dimethylamino)propyl chloride
Cyclization55Piperidine catalyst

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